3-(Cyclopentyloxy)propanal
Overview
Description
3-(Cyclopentyloxy)propanal, also known as CPCP, is a chemical compound that has gained significant attention in the field of organic chemistry. It has a CAS Number of 1339379-84-8 and a molecular weight of 142.2 .
Molecular Structure Analysis
The InChI code for 3-(Cyclopentyloxy)propanal is1S/C8H14O2/c9-6-3-7-10-8-4-1-2-5-8/h6,8H,1-5,7H2
. This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
3-(Cyclopentyloxy)propanal has a molecular weight of 142.2 . Other physical and chemical properties such as boiling point, density, etc., are not explicitly mentioned in the available resources.Scientific Research Applications
Chemical Synthesis and Intermediates
3-(Cyclopentyloxy)propanal and its derivatives play a crucial role in the synthesis of various chemical compounds. For instance, 3-Hydroxypropionitrile, a related compound, is a significant intermediate in the organic synthesis of medications, pesticides, and macromolecules. It is utilized in synthesizing antitumor medicines like cyclophosphamide and cardiovascular medications such as propranolol and segontin (Shen Yin-chu, 2005). Additionally, enzymatic synthesis processes involving propanal derivatives have been optimized for the production of important intermediates like 3-hydroxy-2-methylpropanal, paving the way for the synthesis of 3-hydroxyisobutyric acid, a significant component in methacrylic acid biosynthesis (M. Česnik et al., 2019).
Industrial Process Development
The compound's derivatives are also crucial in industrial process development. The synthesis of 3-(cyclopentyloxy)-N-(3,5-dichloropyrid-4-yl)-4-methoxybenzamide, a potent PDE IV type inhibitor, is a testament to the compound's significance in the pharmaceutical industry. The development of scalable reaction conditions for this compound has led to the pilot-scale synthesis of kilogram quantities for clinical evaluation, showcasing the compound's vital role in drug development and production (C. D. Charles et al., 1998).
Biochemical and Pharmacokinetic Research
3-(Cyclopentyloxy)propanal and its analogs are used extensively in biochemical and pharmacokinetic research. For instance, studies on 3-fluorophenmetrazine, a derivative, have focused on understanding its pharmacokinetics, which is vital for interpreting forensic and clinical cases (Christina Grumann et al., 2019). Additionally, research on propanal derivatives has contributed to our understanding of their combustion processes, toxicity, and environmental impact, providing insights into the formation and destruction pathways of toxic aldehydes like propanal in combustion systems (Batikan Koroglu & Subith S. Vasu, 2016).
properties
IUPAC Name |
3-cyclopentyloxypropanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c9-6-3-7-10-8-4-1-2-5-8/h6,8H,1-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSNCUXTRHLVRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopentyloxy)propanal |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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